

Application Note: Profiling and Characterization of Losartan Carboxaldehyde Impurity

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Compound of Interest

Compound Name: *Losartan Carboxaldehyde*

Cat. No.: *B193158*

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Introduction

Losartan is an orally active angiotensin II receptor (AT1) antagonist widely used in the treatment of hypertension. During its synthesis, storage, and metabolism, various impurities can arise, which may affect the efficacy and safety of the drug product. One such critical impurity is **Losartan Carboxaldehyde** (also known as EXP3179 or Losartan Aldehyde). This intermediate is not only a process-related impurity and a degradation product formed under oxidative stress but also an active metabolite of Losartan.^{[1][2][3]} It is formed in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, as an intermediate in the conversion of Losartan to its more potent active carboxylic acid metabolite, EXP3174.^{[4][5][6]} Interestingly, **Losartan Carboxaldehyde** itself exhibits biological activity, notably as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR γ), which may contribute to some of the pleiotropic effects of Losartan.^{[7][8][9][10]}

Given its dual role as an impurity and an active metabolite, the accurate profiling, characterization, and quantification of **Losartan Carboxaldehyde** are of paramount importance for quality control in drug manufacturing and for a comprehensive understanding of Losartan's pharmacology. This application note provides detailed protocols for the identification and quantification of **Losartan Carboxaldehyde** using state-of-the-art analytical techniques.

Data Presentation

Quantitative Analysis of Losartan Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[\[11\]](#) The following table summarizes the degradation of Losartan under various stress conditions, with a focus on the formation of **Losartan Carboxaldehyde**.

Stress Condition	Duration	Losartan Degradation (%)	Major Degradation Products Identified	Reference
Oxidative				
3% H ₂ O ₂	7 days	~10%	Losartan Carboxaldehyde (LD-6), Losartan Carboxylic Acid (EXP-3174), N- hydroxylosartans , Dimers	[1] [2] [12]
Acidic				
0.1 M HCl	7 days	< 1%	Minimal degradation	[1] [2] [13]
1 M HCl, 70°C	14 days	0.72%	Unidentified degradation products	[1] [13]
Alkaline				
0.1 M NaOH	7 days	< 1%	Minimal degradation	[1] [2] [13]
Photolytic				
UV/Visible Light	-	Variable	Destruction of the imidazole ring	[1] [13]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Losartan Carboxaldehyde

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Losartan and its related impurities, including **Losartan Carboxaldehyde**.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (AR grade)
- Triethylamine (for pH adjustment)
- Water (HPLC grade)
- Losartan Potassium reference standard
- **Losartan Carboxaldehyde** reference standard
- Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[\[14\]](#)

Instrumentation:

- HPLC system with a UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% phosphoric acid in water and acetonitrile.
- Standard Solution Preparation:

- Accurately weigh and dissolve Losartan Potassium and **Losartan Carboxaldehyde** reference standards in methanol to prepare stock solutions.
- Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration in the desired calibration range.
- Sample Preparation:
 - For drug substance: Accurately weigh and dissolve the Losartan sample in methanol to achieve a known concentration.
 - For drug product (tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Losartan, dissolve it in methanol, sonicate to ensure complete dissolution, and dilute to a known volume.[\[14\]](#) Filter the solution through a 0.45 μm filter before injection.
- Chromatographic Conditions:
 - Column: ACCHROM ODS-C18 (250 mm \times 4.6 mm, 5 μm)[\[14\]](#)
 - Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and acetonitrile
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 35°C
 - Detection Wavelength: 220 nm
 - Injection Volume: 20 μL
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the peaks of Losartan and **Losartan Carboxaldehyde** based on their retention times compared to the standards. Calculate the amount of **Losartan Carboxaldehyde** in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Characterization and Sensitive Quantification

This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive quantification and structural confirmation of **Losartan Carboxaldehyde** in biological matrices or drug products.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (LC-MS grade)
- Losartan Potassium reference standard
- **Losartan Carboxaldehyde** reference standard
- Internal Standard (e.g., Irbesartan)
- Column: Zorbax RR StableBond C18 (3.0 × 100 mm, 3.5 µm) or equivalent

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.
- Standard Solution Preparation: Prepare stock and working standard solutions of Losartan, **Losartan Carboxaldehyde**, and the internal standard in methanol.

- Sample Preparation (from plasma):
 - To a 200 µL plasma sample, add the internal standard solution.
 - Perform protein precipitation by adding acetonitrile or methanol. Vortex and centrifuge.
 - Alternatively, use solid-phase extraction (SPE) for cleaner samples.[21]
 - Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: Zorbax RR StableBond C18 (3.0 × 100 mm, 3.5 µm)
 - Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Losartan: Monitor the specific precursor to product ion transition.
 - **Losartan Carboxaldehyde**: Monitor the specific precursor to product ion transition (e.g., m/z 421).[2]
 - Internal Standard: Monitor the specific precursor to product ion transition.
- Analysis and Quantification: Analyze the samples and quantify **Losartan Carboxaldehyde** using the ratio of its peak area to that of the internal standard against a calibration curve. The

MS/MS fragmentation pattern will confirm the identity of the analyte.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of impurities.[\[22\]](#)

Materials:

- Isolated **Losartan Carboxaldehyde** impurity (or reference standard)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes

Instrumentation:

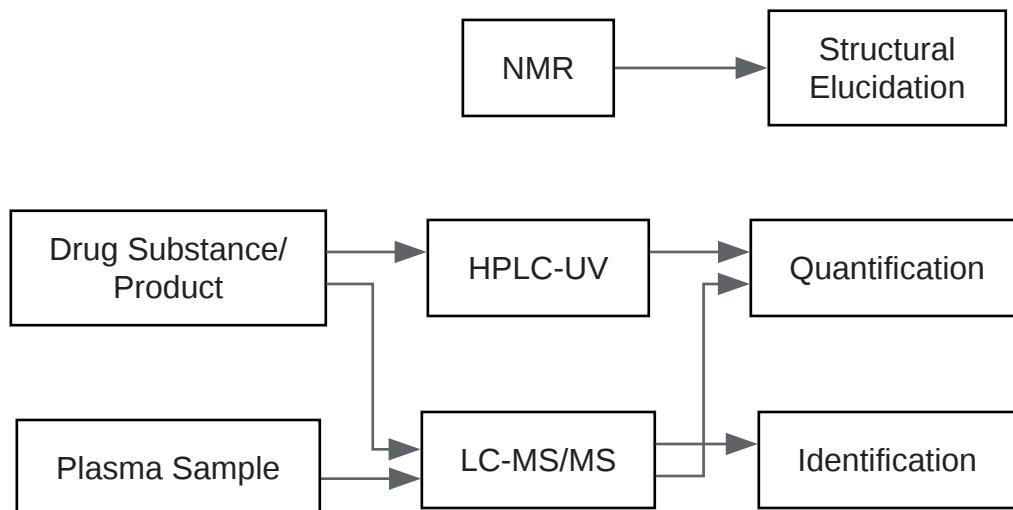
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the isolated **Losartan Carboxaldehyde** in a suitable deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to determine the proton environment.
 - Acquire a ¹³C NMR spectrum to determine the carbon skeleton.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and to fully assign the structure.
- Spectral Analysis:
 - Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.

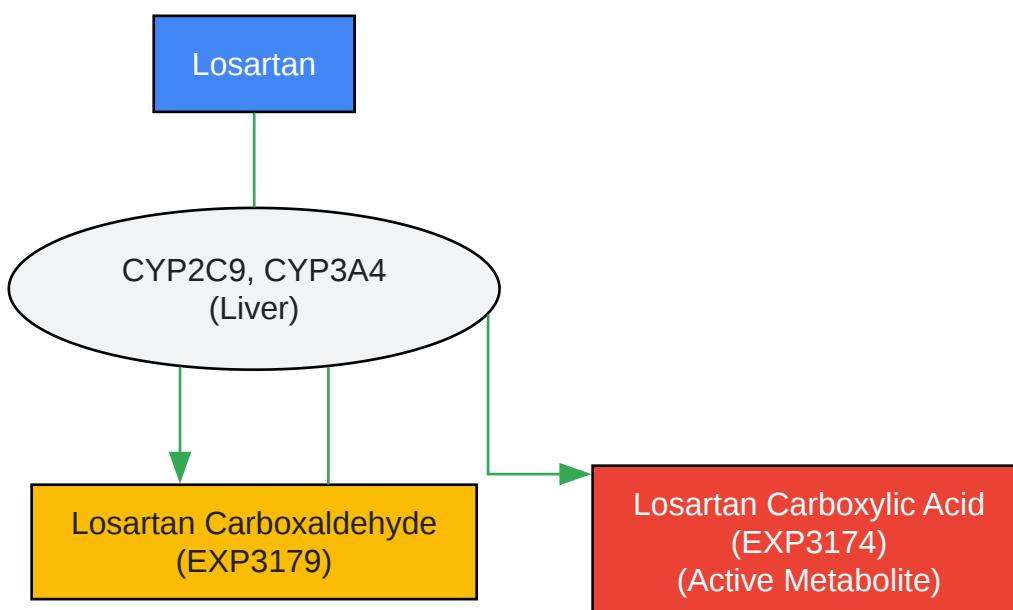
- Compare the obtained spectra with the expected structure of **Losartan Carboxaldehyde** and with the spectra of Losartan to confirm the structural modification (the presence of an aldehyde group instead of a hydroxymethyl group).[23][24][25]

Visualizations



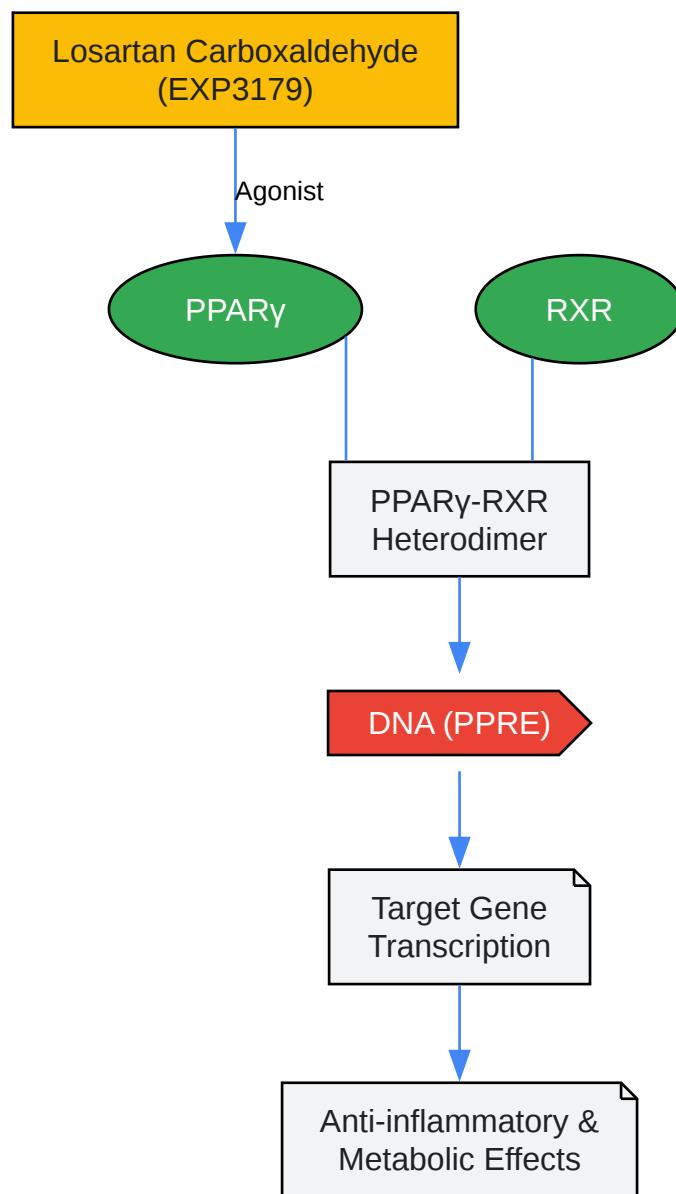
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Caption: Experimental workflow for impurity profiling.



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Caption: Metabolic pathway of Losartan.



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Caption: PPARy signaling pathway of **Losartan Carboxaldehyde**.

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